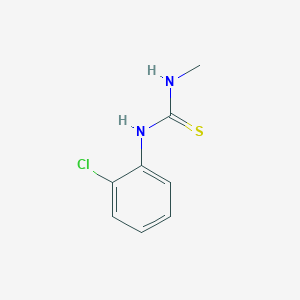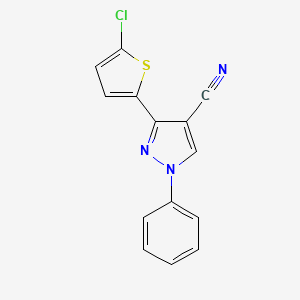
N-(2-chlorophenyl)-N'-methylthiourea
Descripción general
Descripción
N-(2-chlorophenyl)-N'-methylthiourea (CMU) is a synthetic compound that has been widely used in scientific research for its unique properties. CMU is a thiourea derivative that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-N'-methylthiourea is not fully understood. It is believed to inhibit the activity of various enzymes, such as cytochrome P450 and monoamine oxidase. N-(2-chlorophenyl)-N'-methylthiourea has also been shown to modulate the activity of the dopaminergic and serotonergic systems in the brain.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-methylthiourea has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of dopamine and serotonin in the brain. It has also been shown to increase the levels of GABA, an inhibitory neurotransmitter. N-(2-chlorophenyl)-N'-methylthiourea has been shown to have anticonvulsant, antinociceptive, and antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-N'-methylthiourea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied, and its properties are well understood. It has been shown to have a wide range of biochemical and physiological effects, making it useful for studying various diseases and disorders.
However, N-(2-chlorophenyl)-N'-methylthiourea also has some limitations for lab experiments. It has been shown to have toxic effects at high doses, which can limit its use in some experiments. It is also not very selective, meaning that it can inhibit the activity of multiple enzymes and neurotransmitters, making it difficult to study the specific effects of N-(2-chlorophenyl)-N'-methylthiourea.
Direcciones Futuras
There are several future directions for the study of N-(2-chlorophenyl)-N'-methylthiourea. One area of research is the study of its effects on the immune system. It has been shown to have immunosuppressive effects, and further research in this area could lead to the development of new therapies for autoimmune diseases.
Another area of research is the study of its effects on the cardiovascular system. N-(2-chlorophenyl)-N'-methylthiourea has been shown to have vasodilatory effects, and further research in this area could lead to the development of new therapies for hypertension and other cardiovascular diseases.
Conclusion:
N-(2-chlorophenyl)-N'-methylthiourea is a synthetic compound that has been widely used in scientific research for its unique properties. It has been shown to have various biochemical and physiological effects, making it useful for studying various diseases and disorders. While it has some limitations for lab experiments, further research in this area could lead to the development of new therapies for a wide range of diseases and disorders.
Métodos De Síntesis
N-(2-chlorophenyl)-N'-methylthiourea can be synthesized by reacting 2-chloroaniline with methyl isothiocyanate in the presence of a base. The reaction takes place under reflux conditions, and the product is obtained after purification by recrystallization. The chemical structure of N-(2-chlorophenyl)-N'-methylthiourea is shown below:
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-N'-methylthiourea has been widely used in scientific research for its unique properties. It has been shown to inhibit the activity of various enzymes, such as cytochrome P450 and monoamine oxidase. N-(2-chlorophenyl)-N'-methylthiourea has also been shown to have anticonvulsant, antinociceptive, and antipsychotic effects. It has been used in the study of Parkinson's disease, schizophrenia, and depression.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c1-10-8(12)11-7-5-3-2-4-6(7)9/h2-5H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABDCZIEPQRQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953098 | |
| Record name | N-(2-Chlorophenyl)-N'-methylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30954-73-5 | |
| Record name | Thiourea, N-(2-chlorophenyl)-N'-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030954735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Chlorophenyl)-N'-methylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methylbenzamide](/img/structure/B5862248.png)

![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5862262.png)
![3-(isobutyrylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5862269.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5862274.png)

![1,1'-[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5862281.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B5862298.png)

![6-(3-methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B5862312.png)
![3-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5862323.png)
![N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5862333.png)